![molecular formula C16H21NO4S B2494474 (E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide CAS No. 1904604-03-0](/img/structure/B2494474.png)
(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide
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Overview
Description
This compound belongs to a class of chemicals known for their intricate synthesis processes and diverse chemical and physical properties. Researchers have explored its synthesis, molecular structure, and potential applications, aiming to understand its behavior and utility in various fields.
Synthesis Analysis
The synthesis of sulfonamides with the benzodioxane moiety, akin to the compound , involves starting reactions such as the condensation of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with suitable sulfonyl chlorides in the presence of aqueous Na2CO3, followed by reactions with alkyl or aralkyl halides in the presence of bases like lithium hydride in DMF (Dimethylformamide) to afford the desired sulfonamide compounds. This method has been demonstrated in the synthesis of related antibacterial agents, showcasing the chemical versatility of the benzodioxane moiety (Abbasi et al., 2016).
properties
IUPAC Name |
(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4S/c18-22(19,11-8-13-4-2-1-3-5-13)17-14-6-7-15-16(12-14)21-10-9-20-15/h1-5,8,11,14-17H,6-7,9-10,12H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBGMQULOBWNDZ-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NS(=O)(=O)C=CC3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CC1NS(=O)(=O)/C=C/C3=CC=CC=C3)OCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-phenylethenesulfonamide |
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